molecular formula C22H21N3O3S B2493479 4-methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921542-62-3

4-methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2493479
CAS RN: 921542-62-3
M. Wt: 407.49
InChI Key: ASUHJDWSSXRRGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazol-2-yl benzamide derivatives involves complex chemical reactions, including the one-pot, multicomponent synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives from unsymmetrical thioureas, various amines, and methyl bromoacetate, showcasing the intricate methods required to construct such compounds (Hossaini et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various analytical techniques. For example, the structure of novel benzamides and their Co(II) complexes has been elucidated through elemental analysis, FT-IR, electronic, EI mass, Powder XRD spectra, and magnetic moment studies, highlighting the detailed analysis required to understand these complex molecules (Vellaiswamy & Ramaswamy, 2017).

Chemical Reactions and Properties

Chemical properties of thiazol-2-yl benzamide derivatives include their reaction capabilities and involvement in forming novel compounds with specific biological activities. For instance, the synthesis of novel 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones involved reactions under specific conditions, yielding compounds with moderate antifungal activity (Weng et al., 2012).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application and handling of these compounds. For instance, the crystal and molecular structure analysis of a related compound provided insights into its 3-dimensional framework structure through X-ray diffraction analysis, revealing intricate details about hydrogen bonding and molecular arrangement (Chakraborty et al., 2007).

Chemical Properties Analysis

The chemical properties of these compounds include their reactivity, stability, and interaction with other molecules. Studies on the synthesis, characterization, and crystal structures of (4-oxothiazolidine-2-ylidene)benzamide derivatives offer valuable insights into their chemical behavior and potential applications in various fields (Hossaini et al., 2017).

Scientific Research Applications

  • Synthesis and Biological Applications :

    • A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) detailed the synthesis of novel chemical structures related to this compound, highlighting their use as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
  • Nematocidal Activity :

    • Research by Liu, Wang, Zhou, and Gan (2022) on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, similar in structure to the compound , showed good nematocidal activity against Bursaphelenchus xylophilus (Liu et al., 2022).
  • Antimicrobial and Anticancer Potentials :

    • A study by Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, and Mani (2016) on 4-thiazolidinone derivatives demonstrated significant antimicrobial and anticancer potentials (Deep et al., 2016).
  • Antidiabetic Agent Development :

    • Research by Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, and Awano (1999) identified 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as potential antidiabetic agents (Nomura et al., 1999).
  • Photodynamic Therapy for Cancer Treatment :

    • Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives, highlighting their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
  • Antifungal Agents Development :

    • Jafar, Abdul Mahdi, Hadwan, and AlameriAmeer (2017) synthesized derivatives that showed promise as antifungal agents (Jafar et al., 2017).

properties

IUPAC Name

4-methoxy-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-14-11-16-5-3-4-6-19(16)25(14)20(26)12-17-13-29-22(23-17)24-21(27)15-7-9-18(28-2)10-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUHJDWSSXRRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

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